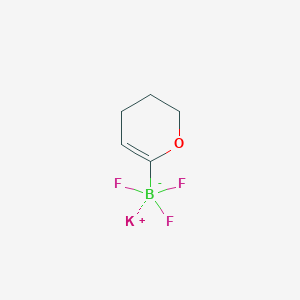
potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is a chemical compound with the molecular formula C5H7BF3OK. It is a potassium salt of trifluoroborate, featuring a 3,4-dihydro-2H-pyran ring. This compound is utilized in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide typically involves the reaction of 3,4-dihydro-2H-pyran with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, depending on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Potassium(3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide: Similar structure but with a benzopyran ring.
Potassium(3,4-dihydro-2H-pyran-4-yl)trifluoroboranuide: Similar structure but with a different substitution pattern on the pyran ring.
Uniqueness
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other trifluoroborates may not be as effective.
Propiedades
Fórmula molecular |
C5H7BF3KO |
|---|---|
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
potassium;3,4-dihydro-2H-pyran-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1 |
Clave InChI |
DFGQBGLCZCOPBK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CCCCO1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


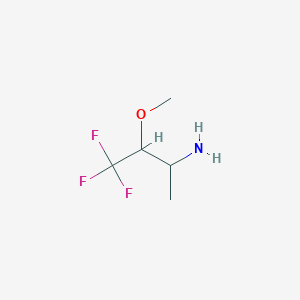
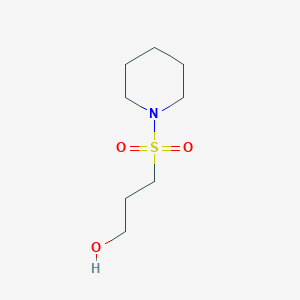
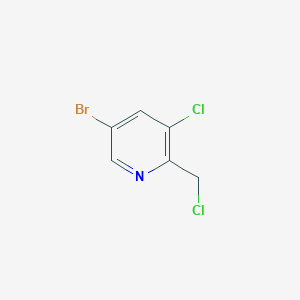
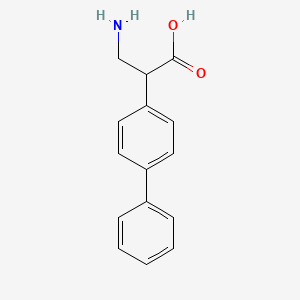
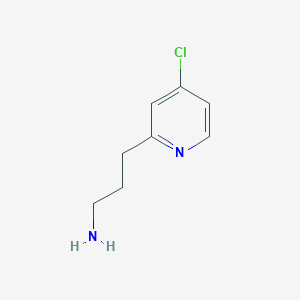
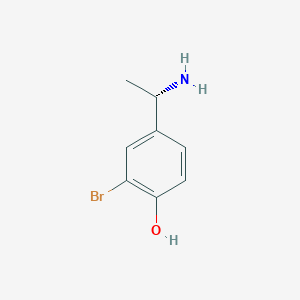
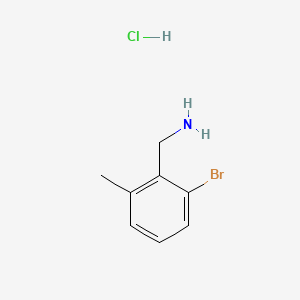

![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
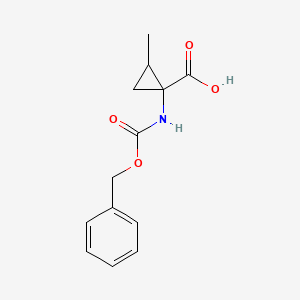

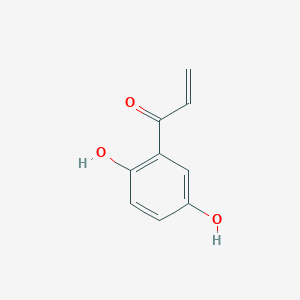
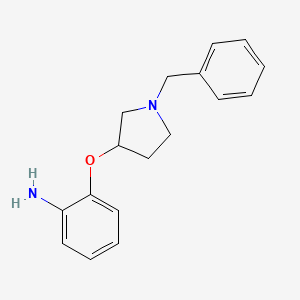
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
